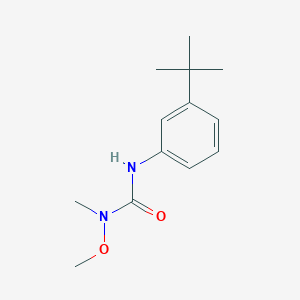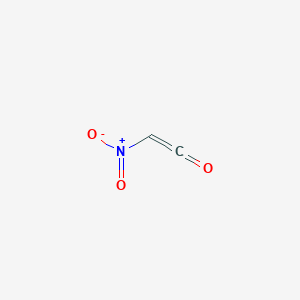
Ethenone, nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenone, nitro- is a compound that combines the properties of ethenone (also known as ketene) and a nitro group. Ethenone is a highly reactive organic compound with the formula C2H2O, characterized by its cumulative double bonds (C=C=O). The nitro group (NO2) is a functional group known for its electron-withdrawing properties, making compounds containing it highly reactive. The combination of these two groups in ethenone, nitro- results in a compound with unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenone can be synthesized through the thermal dehydration of acetic acid at temperatures between 700–750°C in the presence of triethyl phosphate as a catalyst . Another method involves the thermolysis of acetone at 600–700°C .
Industrial Production Methods: Industrial production of ethenone typically involves the dehydration of acetic acid due to its efficiency and scalability. The process requires careful control of temperature and the presence of catalysts to ensure high yields and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethenone, nitro- undergoes various types of chemical reactions, including:
Cycloadditions: The nitro group makes the compound a good candidate for [4+2] and [3+2] cycloaddition reactions.
Nucleophilic Additions: Due to the electron-deficient nature of the nitro group, ethenone, nitro- acts as an electrophile in nucleophilic addition reactions.
Radical Additions: The compound can participate in radical addition reactions, often at low temperatures.
Common Reagents and Conditions:
Cycloadditions: Cyclopentadiene and spiroheptadiene are common reagents used in cycloaddition reactions with ethenone, nitro-.
Nucleophilic Additions: Reagents such as amines and alcohols are commonly used in nucleophilic addition reactions.
Radical Additions: Radical initiators like peroxides can be used to facilitate radical addition reactions.
Major Products Formed:
Cycloadditions: The major products are cyclic adducts formed through the addition of the nitro group to the diene or dienophile.
Nucleophilic Additions: The products are typically nitro-substituted alcohols or amines.
Radical Additions: The products are often complex mixtures of nitro-substituted compounds.
Applications De Recherche Scientifique
Ethenone, nitro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethenone, nitro- involves its high reactivity due to the presence of both the ethenone and nitro groups. The nitro group acts as an electron-withdrawing group, making the compound highly electrophilic. This allows it to participate in various addition reactions, forming stable adducts with nucleophiles. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function .
Comparaison Avec Des Composés Similaires
Nitroethylene (Nitroethene): A liquid organic compound with the formula C2H3NO2, known for its reactivity and use as an intermediate in chemical synthesis.
Ketene (Ethenone): The simplest member of the ketene class, used as a reagent for acetylations.
Uniqueness: Ethenone, nitro- is unique due to the combination of the highly reactive ethenone and the electron-withdrawing nitro group. This combination results in a compound with enhanced reactivity and versatility in chemical reactions compared to its individual components .
Propriétés
Numéro CAS |
72751-68-9 |
|---|---|
Formule moléculaire |
C2HNO3 |
Poids moléculaire |
87.03 g/mol |
InChI |
InChI=1S/C2HNO3/c4-2-1-3(5)6/h1H |
Clé InChI |
QURRWEMWCKISRF-UHFFFAOYSA-N |
SMILES canonique |
C(=C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


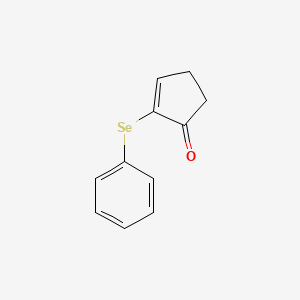
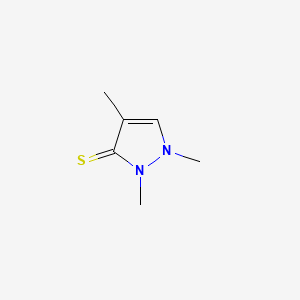
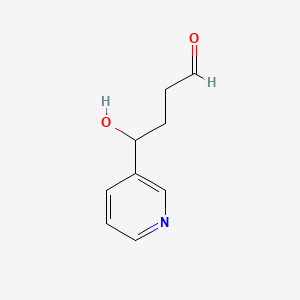
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
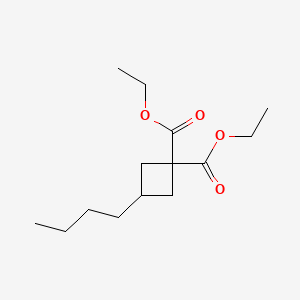
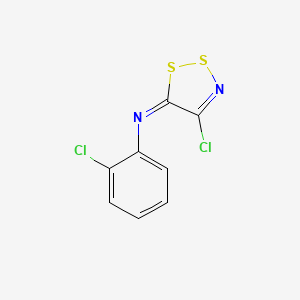
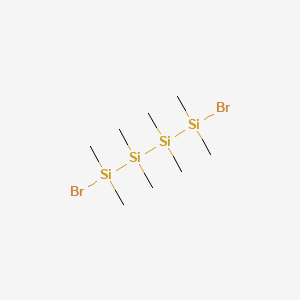
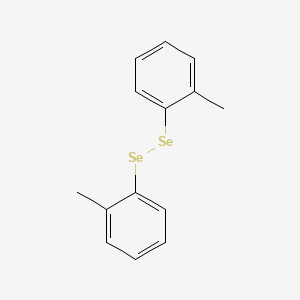
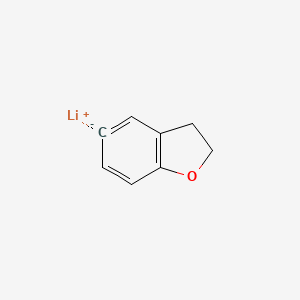
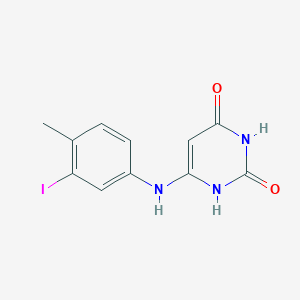

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
